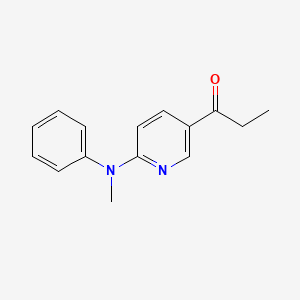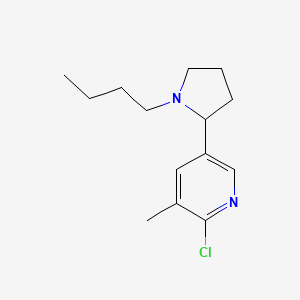
(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with an ethylpiperazine group and a phenylmethanone moiety
準備方法
The synthesis of (6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Piperazine Group: The ethylpiperazine group is introduced via nucleophilic substitution reactions.
Attachment of the Phenylmethanone Moiety: The phenylmethanone group is attached through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain diseases.
Biological Studies: It is used in biological assays to study its effects on various biological targets and pathways.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of (6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone can be compared with similar compounds such as:
(6-Aminopyridin-3-yl)(4-ethylpiperazin-1-yl)methanone: This compound features an amino group instead of the phenylmethanone moiety, leading to different chemical properties and applications.
6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C18H21N3O |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C18H21N3O/c1-2-20-10-12-21(13-11-20)17-9-8-16(14-19-17)18(22)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3 |
InChIキー |
IRHVKRSHCRUXIU-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride](/img/structure/B11805940.png)

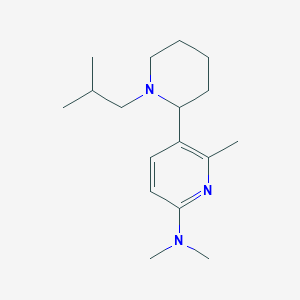

![tert-Butyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B11805961.png)
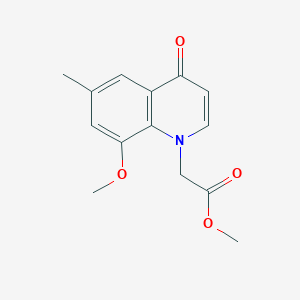

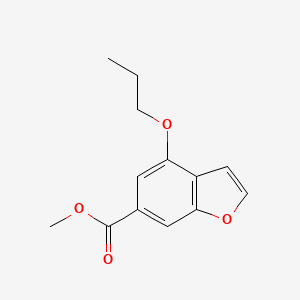
![4-(4-Methoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11805984.png)
